Chinomethionate

Catalog No.
S523435
CAS No.
2439-01-2
M.F
C10H6N2OS2
M. Wt
234.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chinomethionate

CAS Number

2439-01-2

Product Name

Chinomethionate

IUPAC Name

6-methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one

Molecular Formula

C10H6N2OS2

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C10H6N2OS2/c1-5-2-3-6-7(4-5)12-9-8(11-6)14-10(13)15-9/h2-4H,1H3

InChI Key

FBQQHUGEACOBDN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3

solubility

4.27e-06 M
Solubility (g/L at 20 °C) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4
In water, 1 mg/L at 20 °C

Synonyms

6-methyl-2,3-quinoxalinedithiol cyclic carbonate, 6-methyl-2-oxo-1,3-dithio(4,5-b)quinoxaline, chinomethionat, chinomethionate, Morestan, oxythioquinox, quinomethionate

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3

The exact mass of the compound Chinomethionate is 233.9922 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.27e-06 msolubility (g/l at 20 °c) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4in water, 1 mg/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379587. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. It belongs to the ontological category of quinoxaline acaricide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Acaricide Mode of Action Studies:

  • Researchers use chinomethionate to investigate its mode of action as an acaricide (mite killer). Studies have shown that chinomethionate disrupts mite mitochondrial function, which are cellular structures that generate energy for the mite's biological processes. This disrupts the mite's energy balance and ultimately leads to death. (Source: )

  • By understanding how chinomethionate works, researchers can develop better control strategies for specific mite species and explore potential resistance mechanisms.

Selective Acaricide Development:

  • Scientists use chinomethionate as a reference point for developing new and selective acaricides. Since chinomethionate has a specific mode of action, researchers can design new molecules that target the same mechanism while being less harmful to beneficial insects or the environment. (Source)

  • The development of selective acaricides is crucial for integrated pest management (IPM) programs in agriculture. IPM programs aim to control pests while minimizing the impact on beneficial organisms and the environment.

Chinomethionate, also known as Oxythioquinox, is a chemical compound with the molecular formula C10H6N2OS2C_{10}H_6N_2OS_2 and a Chemical Abstracts Service number of 2439-01-2. It is classified as a thiophene derivative and is primarily used as a fungicide in agricultural applications. The compound exhibits a unique structure characterized by the presence of a quinoxaline moiety, which contributes to its biological activity. Chinomethionate is produced through the reaction of carbonyl chloride with 6-methyl-2,3-quinoxalinedithiol in an aqueous alkaline solution .

Chinomethionate acts as a protectant fungicide by inhibiting fungal spore germination and mycelial growth. The exact mechanism is still being elucidated, but it's believed to involve disrupting essential fungal metabolic processes. Studies suggest Chinomethionate might interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disrupts membrane integrity and ultimately leads to fungal cell death.

Physical and Chemical Properties

  • Melting Point: 140-142 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Low solubility in water (around 0.5 mg/L) []. More soluble in organic solvents like acetone and chloroform [].
  • Stability: Relatively stable under normal storage conditions []. Decomposes under high temperatures or prolonged sunlight exposure [].
Typical of thiophene derivatives. Notably, it can undergo:

  • Nucleophilic substitution reactions: The presence of sulfur atoms in its structure allows chinomethionate to act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Photoinduced reactions: Research has shown that chinomethionate can cause DNA cleavage under mild irradiation conditions, indicating its potential for photo

The synthesis of chinomethionate typically involves the following steps:

  • Starting Materials: Carbonyl chloride and 6-methyl-2,3-quinoxalinedithiol are used as key reactants.
  • Reaction Conditions: The reaction is conducted in an aqueous alkaline solution to facilitate the formation of the desired product.
  • Purification: After synthesis, chinomethionate may require purification processes such as recrystallization or chromatography to obtain a high-purity product.

Chinomethionate is primarily used in agriculture as a fungicide. Its applications include:

  • Crop Protection: Effective against various fungal diseases affecting crops, thus enhancing agricultural productivity.
  • Research: Utilized in laboratory settings for studies related to DNA interactions and photochemistry due to its unique properties .

Studies on chinomethionate have focused on its interactions with biological systems:

  • DNA Interaction: Research indicates that chinomethionate can cleave DNA under light irradiation conditions, suggesting potential applications in genetic research and biotechnology.
  • Ecotoxicology: Investigations into its toxicity profile highlight significant risks to aquatic ecosystems, necessitating careful management in agricultural practices .

Chinomethionate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
OxythioquinoxC10H6N2OS2C_{10}H_6N_2OS_2Similar structure; used interchangeably with chinomethionate.
Thiophanate-methylC9H10N2O3SC_{9}H_{10}N_{2}O_{3}SAnother fungicide; broader spectrum against fungi but different mechanism of action.
BenomylC14H18N4O3SC_{14}H_{18}N_{4}O_{3}SSystemic fungicide; differs in chemical structure but used for similar agricultural purposes.
TricyclazoleC12H15N3C_{12}H_{15}N_{3}Effective against rice blast; different chemical class but similar application area.

Chinomethionate's uniqueness lies in its specific mechanism of action involving DNA interaction under light exposure, distinguishing it from other fungicides that may not exhibit such properties.

The historical development of chinomethionate synthesis traces back to the early 1960s, when quinoxaline-based compounds first emerged as potential agrochemical agents. Chinomethionate, also known as oxythioquinox or quinomethionate, represents a significant milestone in heterocyclic chemistry with its unique dithioloquinoxaline structure [1].

The fundamental synthetic approach to chinomethionate was established through the formal condensation reaction between 6-methylquinoxaline-2,3-dithiol and phosgene. This reaction forms the characteristic cyclic dithiocarbonate structure that defines the compound's molecular framework [2] [3]. The process involves the nucleophilic attack of the dithiol sulfur atoms on the electrophilic carbon center of phosgene, resulting in the elimination of hydrogen chloride and formation of the five-membered dithiocarbonate ring .

Early synthetic methodologies focused on developing efficient routes to the key precursor, 6-methyl-2,3-quinoxalinedithiol. This intermediate was traditionally prepared through a multi-step sequence beginning with 6-methylquinoxaline-2,3-dione, which underwent chlorination with phosphorus pentachloride to yield 2,3-dichloroquinoxaline derivatives. Subsequent treatment with thiourea under basic conditions provided the desired dithiol intermediate [5] [6]. The synthetic pathway was further refined to optimize yields and minimize the formation of unwanted byproducts through careful control of reaction conditions and purification protocols.

The development of industrial-scale synthesis required significant modifications to the original laboratory procedures. Commercial production methods incorporated continuous flow processes and specialized reaction vessels designed to handle the toxic nature of phosgene safely [7]. The evolution of synthetic methodologies also addressed the need for higher purity standards demanded by agricultural applications, leading to improved purification techniques and quality control measures [8].

Industrial-Scale Production Protocols

Industrial production of chinomethionate operates on a scale ranging from hundreds of kilograms to multiple tonnes per batch, requiring sophisticated manufacturing infrastructure and stringent safety protocols [7]. The commercial synthesis follows a two-stage process: preparation of the quinoxaline dithiol precursor followed by cyclization with phosgene to form the final product.

The first stage involves large-scale preparation of 6-methyl-2,3-quinoxalinedithiol through a well-established synthetic route. Industrial reactors, typically constructed from corrosion-resistant materials such as glass-lined steel or specialized alloys, accommodate the chlorination and subsequent nucleophilic substitution reactions [9]. Temperature control systems maintain precise reaction conditions, typically requiring heating to 100-150°C during the thiourea substitution step. The reaction mixture composition includes stoichiometric amounts of 2,3-dichloroquinoxaline and thiourea in ethanol, with sodium hydroxide serving as the base [5].

The second stage represents the most critical aspect of industrial production due to the involvement of phosgene. Manufacturing facilities employ closed-system reactors with multiple safety interlocks and continuous monitoring of phosgene concentrations [10]. The condensation reaction proceeds under controlled conditions, typically at temperatures between 50-100°C, with careful management of phosgene addition rates to prevent runaway reactions. Industrial phosgene generation occurs on-site through the catalytic reaction of carbon monoxide and chlorine gas over activated carbon catalysts [10].

Quality control protocols in industrial settings involve multiple analytical checkpoints throughout the production process. Raw material specifications ensure consistent purity levels of starting materials, while in-process monitoring employs gas chromatography and mass spectrometry to track reaction progress and identify potential impurities [11]. Final product specifications typically require purity levels exceeding 99%, with stringent limits on residual phosgene, unreacted starting materials, and degradation products [7].

Waste management and environmental considerations play crucial roles in industrial production protocols. Scrubbing systems neutralize excess phosgene and hydrogen chloride byproducts, while solvent recovery systems minimize environmental impact and reduce production costs. Advanced process control systems optimize reaction conditions to maximize yield while minimizing waste generation, typically achieving overall yields exceeding 90% in commercial operations [12].

Laboratory-Scale Synthesis Optimization

Laboratory-scale synthesis of chinomethionate provides essential insights for process development and serves as the foundation for scaling up to industrial production. Optimization efforts focus on maximizing yield, improving purity, and enhancing safety while working with smaller quantities ranging from 1 to 100 grams [13].

The synthesis begins with the preparation of 6-methyl-2,3-quinoxalinedithiol through a carefully optimized sequence. Starting with 6-methylquinoxaline-2,3-dione, the chlorination step employs phosphorus pentachloride in a molar ratio of 1:2.5, conducted under reflux conditions in an inert atmosphere to prevent oxidation. The reaction typically requires 3-4 hours at 80-100°C, with monitoring by thin-layer chromatography to ensure complete conversion [5]. The crude 2,3-dichloroquinoxaline product requires careful purification through recrystallization from ethanol or petroleum ether to achieve the purity necessary for subsequent steps.

The nucleophilic substitution reaction with thiourea represents a critical optimization point in laboratory synthesis. Optimal conditions involve dissolving the dichloroquinoxaline in ethanol, followed by addition of thiourea in a 1:3 molar ratio and sodium hydroxide as base. The reaction mixture requires heating under reflux for 2-3 hours, with temperature control being crucial to prevent decomposition of the sensitive dithiol product [6]. Workup procedures involve acidification to precipitate the dithiol, followed by extraction and purification through recrystallization.

Laboratory-scale cyclization with phosgene requires specialized safety equipment and procedures. Small-scale reactions typically employ phosgene solutions in toluene or benzene, added dropwise to a solution of the quinoxaline dithiol in an appropriate solvent . The reaction proceeds at ambient temperature or slightly elevated temperatures, with careful monitoring of phosgene consumption through gas-phase infrared spectroscopy or mass spectrometry. Alternative approaches involve the use of phosgene equivalents such as diphosgene or triphosgene to enhance safety while maintaining reaction efficiency [14].

Reaction optimization studies have identified several critical parameters affecting yield and purity. Solvent selection significantly influences reaction rates and product quality, with aromatic solvents generally providing superior results compared to aliphatic alternatives. Temperature control prevents unwanted side reactions and decomposition, while maintaining reaction rates suitable for laboratory timescales. Stoichiometry optimization reveals that slight excesses of phosgene improve conversion efficiency, though excess must be carefully controlled to prevent safety hazards and product contamination.

Purification Techniques and Quality Control Measures

Purification of chinomethionate requires sophisticated techniques due to the compound's chemical properties and the demanding purity specifications for agricultural applications. The primary purification approach involves recrystallization, complemented by chromatographic methods and advanced analytical techniques for quality assessment [15].

Recrystallization serves as the principal purification method for chinomethionate, taking advantage of the compound's differential solubility in various solvents. The optimal recrystallization procedure employs benzene or toluene as the primary solvent, exploiting chinomethionate's high solubility in these aromatic solvents at elevated temperatures and relatively low solubility at ambient conditions [16] [15]. The process begins by dissolving the crude product in the minimum amount of hot solvent, typically at temperatures near the solvent's boiling point. Slow cooling, often facilitated by controlled temperature reduction over several hours, promotes the formation of high-quality crystals with improved purity [17].

The recrystallization process effectively removes most organic impurities, including unreacted starting materials, side products from incomplete cyclization, and degradation products. Typical yields from recrystallization range from 75-85%, with significant improvements in purity from the crude material [1]. Multiple recrystallization cycles may be necessary to achieve the stringent purity requirements demanded by agricultural applications, particularly when dealing with trace contaminants that co-crystallize with the desired product.

Column chromatography provides an alternative purification approach, particularly useful for removing closely related impurities that may not be effectively separated by recrystallization. Silica gel chromatography using gradient elution systems with mixtures of hexane and ethyl acetate effectively separates chinomethionate from structural analogs and reaction byproducts [18]. The compound typically elutes with moderate polarity solvent mixtures, allowing for effective separation from both more polar and less polar contaminants.

Quality control measures for chinomethionate employ multiple analytical techniques to ensure product specifications are met. Gas chromatography with electron capture detection represents the primary analytical method for purity assessment and quantitative analysis [11]. The technique provides excellent sensitivity for chinomethionate detection, with detection limits in the ppb range, making it suitable for both purity analysis and residue determination. Mass spectrometry confirmation ensures proper identification through characteristic fragmentation patterns, particularly the molecular ion at m/z 234 and key fragment ions at m/z 206 and 148 [11].

Nuclear magnetic resonance spectroscopy serves as a crucial tool for structural confirmation and purity assessment. Proton NMR spectroscopy reveals characteristic signals for the quinoxaline aromatic protons and the methyl substituent, while carbon-13 NMR provides detailed information about the quinoxaline carbon framework and the dithiocarbonate functionality [18]. Integration of NMR signals allows for quantitative purity determination when suitable internal standards are employed.

Infrared spectroscopy complements NMR analysis by providing information about functional groups and molecular vibrations. Characteristic absorption bands for chinomethionate include carbonyl stretching around 1659 cm⁻¹, quinoxaline aromatic C=C and C=N stretches in the 1600-1500 cm⁻¹ region, and C-S stretching vibrations in the lower frequency range [19]. The IR spectrum serves as a fingerprint for compound identification and can detect certain classes of impurities through the presence of unexpected absorption bands.

Melting point determination provides a rapid and reliable purity assessment tool. Pure chinomethionate exhibits a sharp melting point at 172°C, with impurities typically causing melting point depression and broadening of the melting range [16] [1]. High-purity samples suitable for agricultural applications should demonstrate melting points within 1-2°C of the literature value, with narrow melting ranges indicating minimal impurity content.

Elemental analysis confirms the molecular composition and provides quantitative data on carbon, hydrogen, nitrogen, and sulfur content. Theoretical values for chinomethionate (C₁₀H₆N₂OS₂) are C: 51.27%, H: 2.58%, N: 11.96%, S: 27.36%. Deviations from these values indicate the presence of impurities or incomplete conversion during synthesis [20]. Modern combustion analysis instruments provide accuracy sufficient for quality control applications, with typical precision of ±0.3% for each element.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chinomethionat appears as yellow crystals. Non-corrosive. Used as a selective fungicide.

Color/Form

Yellow crystals from benzene

XLogP3

3.1

Exact Mass

233.9922

Density

1.556 g/cu cm at 20 °C

LogP

3.78 (LogP)
log Kow = 3.78 at 20 °C

Odor

ODORLESS

Appearance

Solid powder

Melting Point

170.0 °C
171 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

888OQA249R

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

2.00e-07 mmHg
0.026 mPa (2.0X10-7 mm Hg) at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2439-01-2

Wikipedia

Chinomethionat

Use Classification

Agrochemicals -> Acaricides, Fungicides
INSECTICIDES

Methods of Manufacturing

By the condensation of dimercaptomethyl-quinoxaline with phosgene.
Chinomethionate is produced by the reaction of carbonyl chloride with 6-methyl-2,3-quinoxalinedithiol in aqueous alkaline solution.

General Manufacturing Information

In late spring or summer applications some phytotoxicity may occur when morestan is used with most fungicides & insecticides. Morestan is Incompatible with oils (phytotoxic).
...Effective in controlling several mite species on wide range of crops. ... Controlled pear psylla, cotton bollworm & aphids. ... Excellent control of powdery mildew on apples, cucumbers, squash & muskmelons. Effective control of apple scab & downy mildew ... reported.
Registered for use on citrus and ornamentals.

Analytic Laboratory Methods

THIS REVIEW OF QUANTITATIVE THIN LAYER CHROMATOGRAPHY CONSIDERS MATERIALS AND METHODS FOR TLC-DENSITOMETRY AND SPECIFIC APPLICATIONS OF THE METHOD FOR PARTICULAR PESTICIDES AND RELATED CHEMICALS. INCLUDES SPECIFIC CHROMATOGRAPHIC SYSTEM OF USE FOR OXYTHIOQUINOX.
ANALYSIS OF PESTICIDE PRODUCTS FOR N-NITROSO CONTAMINANTS SHOWED MANY PESTICIDES TO CONTAIN LESS THAN 1 MG N-NITROSAMINES/KG.
RESIDUES: COLORIMETRIC METHOD...HAVENS R ET AL; J AGRIC FOOD CHEM 12: 247 (1964). ...THIN-LAYER CHROMATOGRAPHY...USED FOR ISOLATION & CLEAN-UP...FROM ORANGE RIND EXTRACTIVES...HEARTH FE ET AL; J ASSOC OFF ANAL CHEM 49: 774 (1966).
THIS FLUORIMETRIC METHOD APPLIED WITH EXPECTATION OF EVENTUAL USE ON RESIDUE ANALYSIS.
For more Analytic Laboratory Methods (Complete) data for OXYTHIOQUINOX (12 total), please visit the HSDB record page.

Interactions

A minor antagonism occurred between the effects of lipids and those of oxythioquinox, both administered in the diets of rats.
Pretreatment with phenobarbital 50 mg/kg intraperitoneally daily for five days decreased the toxicity of morestan to adult males and increased the toxicity to adult females.
Increase toxicity of oxythioquinox in oil solution to male swiss mice & Sprague-Dawley rats is due to increase resorption during protracted intestinal passage.
Administered to rats by stomach tubing oxythioquinox (Morestan) toxicity is very strongly increased after solubilisation in olive oil. The oxythioquinox LD50, in this case, is 500 mg/kg although ... 2.8 g/kg in aqueous suspensions /can be reached/. When it is administered (1 g/kg) in aqueous suspension, the decrease in body weight is the same as these observed with a 5 fold lower dose in oil. Conversion rate feed and weight of different organs decrease when animals are daily submitted to oxythioquinox in oil, during 16 days, compared with animals treated with an equivalent dose in aqueous suspension. Potentiation, in oil solutions, of the decrease of oxythioquinox intestinal transit, promoting its absorption, could explain the increase of oxythioquinox toxicity in oil solution.
For more Interactions (Complete) data for OXYTHIOQUINOX (6 total), please visit the HSDB record page.

Stability Shelf Life

Relatively stable under normal conditions. Hydrolysed in alkaline media; DT50 (22 °C) 10 days (pH 4), 80 hr (pH 7), 225 min (pH 9).

Dates

Last modified: 08-15-2023
1: Yoon S, Tanaka H. Formation of N-nitrosamines by chloramination or ozonation of amines listed in Pollutant Release and Transfer Registers (PRTRs). Chemosphere. 2014 Jan;95:88-95. doi: 10.1016/j.chemosphere.2013.07.090. Epub 2013 Sep 5. PubMed PMID: 24011895.
2: Gwinn MR, Weston A. Application of oligonucleotide microarray technology to toxic occupational exposures. J Toxicol Environ Health A. 2008;71(5):315-24. doi: 10.1080/15287390701738509. PubMed PMID: 18214805.
3: Dent MP. Strengths and limitations of using repeat-dose toxicity studies to predict effects on fertility. Regul Toxicol Pharmacol. 2007 Aug;48(3):241-58. Epub 2007 Apr 12. PubMed PMID: 17512650.
4: Gwinn MR, Whipkey DL, Weston A. The effect of oxythioquinox exposure on normal human mammary epithelial cell gene expression: a microarray analysis study. Environ Health. 2004 Sep 23;3(1):9. PubMed PMID: 15387888; PubMed Central PMCID: PMC521696.
5: Kitajima EW, Rezende JA, Rodrigues JC. Passion fruit green spot virus vectored by Brevipalpus phoenicis (Acari: Tenuipalpidae) on passion fruit in Brazil. Exp Appl Acarol. 2003;30(1-3):225-31. PubMed PMID: 14756419.
6: Qi J, Li T, Chan AS. Fungicide chinomethionate as a new family of photoinducible DNA-cleaving agents. Bioorg Med Chem Lett. 2003 Oct 20;13(20):3561-3. PubMed PMID: 14505671.
7: Sasaki K, Tatsuno T, Nakamura M, Anazawa A, Imazawa T, Utsunomiya O, Ohshima T, Osada H, Kaneko M, Toyoda M. [Method-performance studies of notified analytical method for chinomethionat]. Shokuhin Eiseigaku Zasshi. 2001 Aug;42(4):273-7. Japanese. PubMed PMID: 11817145.
8: Stensvand A, Christiansen A. Investigation on fungicide residues in greenhouse-grown strawberries. J Agric Food Chem. 2000 Mar;48(3):917-20. PubMed PMID: 10725174.
9: Nemoto S, Takatsuki S, Sasaki K, Toyoda M. [Studies on the stability of 89 pesticides in organic solvent]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):86-92. Japanese. PubMed PMID: 9641820.
10: Yamano T, Morita S. Effects of pesticides on isolated rat hepatocytes, mitochondria, and microsomes. Arch Environ Contam Toxicol. 1993 Aug;25(2):271-8. PubMed PMID: 8368870.
11: Cabral R, Hoshiya T, Hakoi K, Hasegawa R, Fukushima S, Ito N. A rapid in vivo bioassay for the carcinogenicity of pesticides. Tumori. 1991 Jun 30;77(3):185-8. PubMed PMID: 1862543.
12: Carrera G, Cambon-Gros C, Mitjavila S. Oxythioquinox-induced hepatomegaly. Toxicol Lett. 1983 Oct-Nov;19(1-2):159-64. PubMed PMID: 6658821.
13: Krause RT, August EM. Applicability of a multiresidue method and high performance liquid chromatography for determining quinomethionate in apples and oranges. J Assoc Off Anal Chem. 1983 Jul;66(4):1018-22. PubMed PMID: 6885686.
14: Carrera G, Mitjavila S, Derache R. [Effects of oxythioquinox on urinary nitrogen excretion in rats]. C R Seances Acad Sci III. 1983;296(21):1001-4. French. PubMed PMID: 6413001.
15: Carrera G, Mitjavila S, Delvolve N, Derache R. [Influence of the amount of lipid calories in the diet on the nutritional effects of oxythioquinox in the rat]. Nutr Metab. 1980;24(2):76-90. French. PubMed PMID: 7443092.
16: Carrera G, Mitjavila S, Derache R. Toxicity of oxythioquinox in relation to the fat content of the diet: study of the metabolic activity of rat intestinal epithelium. Toxicol Eur Res. 1979 Jul;2(4):187-93. PubMed PMID: 161935.
17: Francoeur Y, Mallet V. Determination of quinomethionate (6-methylquinoline-2,3-diyldithiocarbonate) residues in crops by in situ fluorometry. J Assoc Off Anal Chem. 1976 Jan;59(1):172-3. PubMed PMID: 1249034.

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